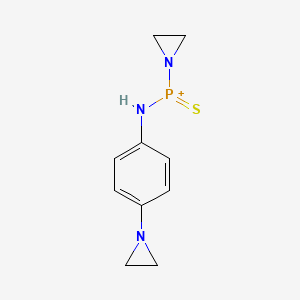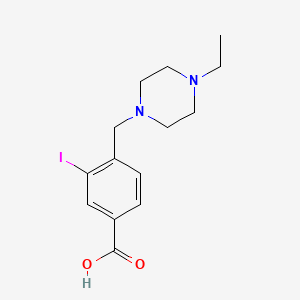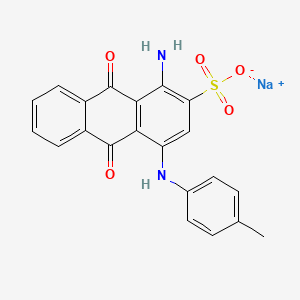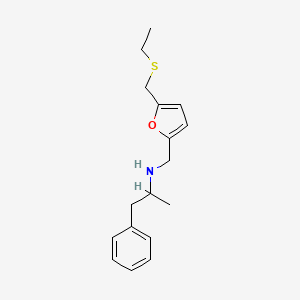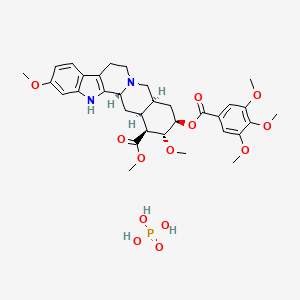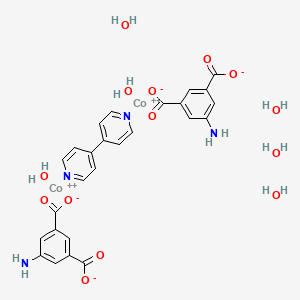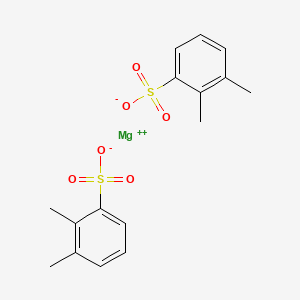
Magnesium;2,3-dimethylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Magnesium;2,3-dimethylbenzenesulfonate is a chemical compound that combines magnesium ions with 2,3-dimethylbenzenesulfonate ligands. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of magnesium, a vital element in many biological processes, and the sulfonate group, known for its solubility and reactivity, makes this compound particularly noteworthy.
Preparation Methods
The synthesis of Magnesium;2,3-dimethylbenzenesulfonate typically involves the reaction of magnesium salts with 2,3-dimethylbenzenesulfonic acid. One common method is to dissolve magnesium chloride in water and then add 2,3-dimethylbenzenesulfonic acid under controlled conditions. The reaction mixture is then heated to facilitate the formation of the desired compound. Industrial production methods may involve more sophisticated techniques, such as the use of metal-organic frameworks (MOFs) to enhance yield and purity .
Chemical Reactions Analysis
Magnesium;2,3-dimethylbenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized in the presence of strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group, depending on the reagents used.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and alkyl halides for substitution. .
Scientific Research Applications
Magnesium;2,3-dimethylbenzenesulfonate has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in processes involving magnesium ions.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a magnesium supplement and in drug delivery systems.
Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes .
Mechanism of Action
The mechanism of action of Magnesium;2,3-dimethylbenzenesulfonate involves the interaction of magnesium ions with biological molecules. Magnesium ions play a crucial role in stabilizing the structure of enzymes and other proteins, facilitating their catalytic activity. The sulfonate group enhances the solubility and bioavailability of the compound, allowing it to effectively deliver magnesium ions to target sites within the body. The molecular targets and pathways involved include ATP synthesis, DNA replication, and neurotransmitter release .
Comparison with Similar Compounds
Magnesium;2,3-dimethylbenzenesulfonate can be compared with other magnesium compounds, such as magnesium sulfate and magnesium chloride. While magnesium sulfate is commonly used as a laxative and magnesium chloride as a supplement, this compound offers unique advantages in terms of solubility and reactivity. Similar compounds include:
Magnesium sulfate: Used in medical treatments and as a drying agent.
Magnesium chloride: Commonly used as a dietary supplement and in industrial applications.
Magnesium citrate: Known for its use as a laxative and in dietary supplements .
This compound stands out due to its specific chemical structure, which combines the beneficial properties of magnesium and sulfonate groups, making it a versatile compound for various applications.
Properties
CAS No. |
36729-43-8 |
|---|---|
Molecular Formula |
C16H18MgO6S2 |
Molecular Weight |
394.8 g/mol |
IUPAC Name |
magnesium;2,3-dimethylbenzenesulfonate |
InChI |
InChI=1S/2C8H10O3S.Mg/c2*1-6-4-3-5-8(7(6)2)12(9,10)11;/h2*3-5H,1-2H3,(H,9,10,11);/q;;+2/p-2 |
InChI Key |
IVIWZHNSOAEJPV-UHFFFAOYSA-L |
Canonical SMILES |
CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.CC1=C(C(=CC=C1)S(=O)(=O)[O-])C.[Mg+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


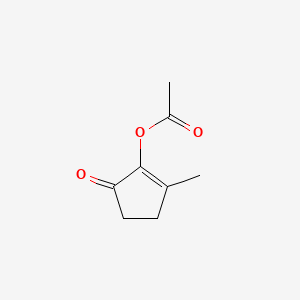
![[(1R,2S,5S)-5-methyl-2-propan-2-ylcyclohexyl]-diphenylphosphane](/img/structure/B13748777.png)
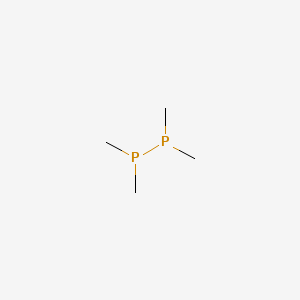
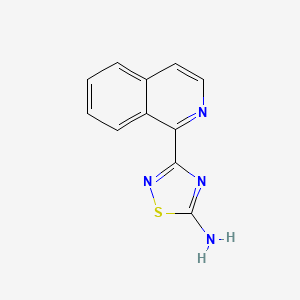
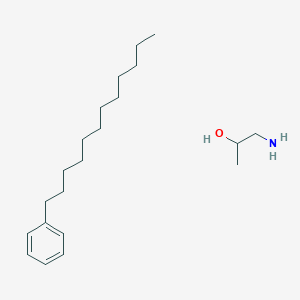
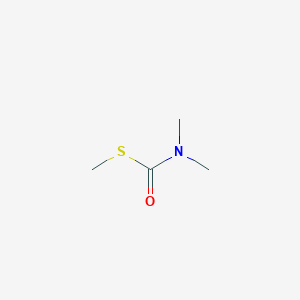
![Benzo[B]tellurophene-2-carboxylic acid](/img/structure/B13748800.png)
